molecular formula C11H13NO3 B8711247 Methyl 4-methoxy-2,3-dihydro-1H-indole-2-carboxylate

Methyl 4-methoxy-2,3-dihydro-1H-indole-2-carboxylate

Cat. No. B8711247
M. Wt: 207.23 g/mol
InChI Key: VWLAYMRYEOWEAA-UHFFFAOYSA-N
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Patent
US07465811B2

Procedure details

119 mg (4.90 mmol) of magnesium turnings are added to a solution of 500 mg (2.44 mmol) of 4-methoxy-1H-indole-2-carboxylic acid in 10 ml of methanol. The mixture is stirred for 3 hours in a bath at 110° C. and then for 1 hour at room temperature. 20 ml of hydrochloric acid are added at 0° C. and the mixture is stirred for one hour. 3 N ammonia solution is then added to pH 10 and the mixture is extracted with 3 times 50 ml of ethyl acetate. The organic phases are dried over magnesium sulfate, filtered and concentrated under reduced pressure. The evaporation residue is purified by chromatography on a silica column using a dichloromethane/ethyl acetate mixture (98/5, then 95/5; v/v) as the eluent to give the expected product in the form of a brown oil with a yield of 64%.
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][O:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[C:7]([C:13]([OH:15])=[O:14])[NH:8]2.Cl.N.[CH3:18]O>>[CH3:18][O:14][C:13]([CH:7]1[CH2:6][C:5]2[C:9](=[CH:10][CH:11]=[CH:12][C:4]=2[O:3][CH3:2])[NH:8]1)=[O:15]

Inputs

Step One
Name
Quantity
119 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=C2C=C(NC2=CC=C1)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 hours in a bath at 110° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 1 hour at room temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 3 times 50 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The evaporation residue is purified by chromatography on a silica column

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C1NC2=CC=CC(=C2C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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